molecular formula C26H25N3O4S B15037350 N-({N'-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide

N-({N'-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide

Cat. No.: B15037350
M. Wt: 475.6 g/mol
InChI Key: MDEDXHXZOSNLCX-WPWMEQJKSA-N
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Description

N-({N’-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide is a complex organic compound that features an anthracene moiety, a hydrazinecarbonyl group, and a methanesulfonamide group

Preparation Methods

The synthesis of N-({N’-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide can be achieved through a series of organic reactions. One common method involves the condensation of anthracene-9-carbaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with N-(4-ethoxyphenyl)methanesulfonamide under appropriate conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

    Reduction: The hydrazinecarbonyl group can be reduced to form corresponding amines.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.

Scientific Research Applications

N-({N’-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(Anthracen-9-YL)methylidene]hydrazinecarbonyl}methyl)-N-(4-ethoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with cellular proteins or enzymes, leading to the inhibition of specific biological pathways. The anthracene moiety can intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar compounds include other anthracene derivatives such as anthracene-9-carbaldehyde and anthracene-9-methylOther similar compounds include anthracen-9-ylmethyl N-(4-ethoxyphenyl)carbamate and N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine .

Properties

Molecular Formula

C26H25N3O4S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4-ethoxy-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C26H25N3O4S/c1-3-33-22-14-12-21(13-15-22)29(34(2,31)32)18-26(30)28-27-17-25-23-10-6-4-8-19(23)16-20-9-5-7-11-24(20)25/h4-17H,3,18H2,1-2H3,(H,28,30)/b27-17+

InChI Key

MDEDXHXZOSNLCX-WPWMEQJKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)S(=O)(=O)C

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)S(=O)(=O)C

Origin of Product

United States

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